Differential Reactivity of Aryl-Substituted Vinylsilanes: A Kinetic Comparison with Trialkyl Analogs
The presence of an aryl group on silicon substantially enhances the reactivity of the vinyl moiety toward nucleophiles. This is a class-level effect with direct implications for 4-methoxyphenyl dimethylvinyl silane. Experimental rate constants for the addition of lithium diethylamide to vinylsilanes in cyclohexane at 50 °C provide a quantitative baseline [1]. Dimethylphenylvinylsilane, a close analog, exhibits a rate constant (k) of 14.8 ± 0.3 × 10⁻⁴ dm³ mol⁻¹ s⁻¹. In contrast, the trialkyl-substituted trimethylvinylsilane has a rate constant of only 2.9 ± 0.2 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ [1]. The 4-methoxyphenyl analog is expected to further modulate this reactivity through the electron-donating para-methoxy group, offering a distinct electronic profile for fine-tuning reaction kinetics.
| Evidence Dimension | Rate constant for nucleophilic addition of lithium diethylamide |
|---|---|
| Target Compound Data | Not directly measured; reactivity inferred from class behavior and expected to be similar to or modified from dimethylphenylvinylsilane. |
| Comparator Or Baseline | Trimethylvinylsilane: k = 2.9 ± 0.2 × 10⁻⁴ dm³ mol⁻¹ s⁻¹; Dimethylphenylvinylsilane: k = 14.8 ± 0.3 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ |
| Quantified Difference | Aryl-substituted vinylsilane (dimethylphenylvinylsilane) is approximately 5.1 times more reactive than trimethylvinylsilane. |
| Conditions | Lithium diethylamide addition in cyclohexane at 50 °C. |
Why This Matters
This quantitative difference underscores why substituting an arylvinylsilane for a trialkylvinylsilane will result in dramatically different reaction rates, potentially leading to incomplete conversion or side reactions in synthetic protocols.
- [1] Nagasaki, Y.; Morishita, S.; Kato, M.; Kihara, Y.; Tsuruta, T. Reactivity of Lithium Alkylamide toward Vinylsilane Derivatives. Bull. Chem. Soc. Jpn. 1992, 65 (4), 949–953. View Source
